Benoxaprofen glucuronide

Übersicht

Beschreibung

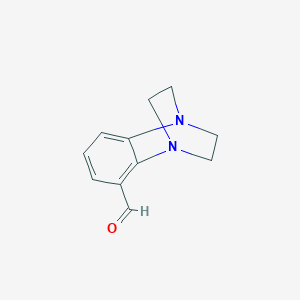

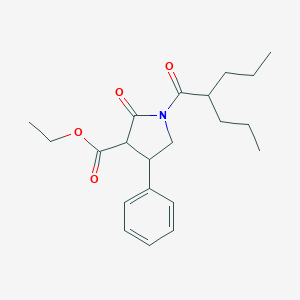

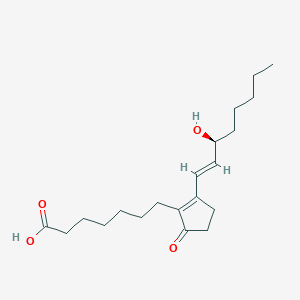

Benoxaprofen glucuronide is a metabolite of Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) of the propionic acid class . It forms covalent adducts with protein nucleophiles both by nucleophilic displacement of glucuronic acid at the anomeric center and by condensation of the rearranged acyl glucuronic acid isomers .

Synthesis Analysis

Benoxaprofen 1-O-β-glucuronide was enzymatically synthesized in vitro and incubated with human serum albumin both in the presence and in the absence of NaCNBH3 . The modified human serum albumins were digested with trypsin and separated by HPLC .Molecular Structure Analysis

Tandem MS has been used to establish the structure and specific binding sites of covalent protein adducts formed upon incubation of the acyl glucuronide of the propionic acid nonsteroidal anti-inflammatory drug benoxaprofen with human serum albumin in vitro .Chemical Reactions Analysis

Benoxaprofen glucuronide forms covalent adducts with protein nucleophiles both by nucleophilic displacement of glucuronic acid at the anomeric center and by condensation of the rearranged acyl glucuronic acid isomers with ε-amino functions of lysine residues after acyl migration of the aglycone from the anomeric center .Wissenschaftliche Forschungsanwendungen

Covalent Binding of Benoxaprofen Glucuronide to Human Serum Albumin

Specific Scientific Field

This research falls under the field of Drug Metabolism & Disposition .

Summary of the Application

The study investigates the structure and specific binding sites of covalent protein adducts formed upon incubation of the acyl glucuronide of the propionic acid nonsteroidal anti-inflammatory drug benoxaprofen with human serum albumin in vitro .

Methods of Application or Experimental Procedures

Benoxaprofen 1-O-β-glucuronide was enzymatically synthesized in vitro and incubated with human serum albumin both in the presence and in the absence of NaCNBH3. The modified human serum albumins were digested with trypsin and separated by HPLC. The modified peptides were detected using HPLC-electrospray MS (with selected-ion monitoring) and were structurally characterized by tandem MS .

Results or Outcomes

The studies established that benoxaprofen glucuronide forms covalent adducts with protein nucleophiles both by nucleophilic displacement of glucuronic acid at the anomeric center and by condensation of the rearranged acyl glucuronic acid isomers with ε-amino functions of lysine residues after acyl migration of the aglycone from the anomeric center .

Glucuronidation and Covalent Protein Binding of Benoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes

Specific Scientific Field

This research is in the field of Pharmacology and Toxicology .

Summary of the Application

The study investigates the glucuronidation and covalent protein binding of Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn because of hepatotoxicity .

Methods of Application or Experimental Procedures

Both time- and concentration-dependent glucuronidation and covalent binding of Benoxaprofen were determined by exposing sandwich-cultured rat hepatocytes to the NSAID .

Results or Outcomes

The levels of glucuronide and covalent protein adduct measured in cells followed the order Benoxaprofen > Flunoxaprofen > Ibuprofen. These results indicate that Benoxaprofen-glucuronide is more reactive than Flunoxaprofen-glucuronide, and Ibuprofen-glucuronide is the least reactive metabolite .

Acyl Glucuronides as Mediators of Drug-Induced Toxicities

Specific Scientific Field

This research is in the field of Medicinal Chemistry Research .

Summary of the Application

The study investigates the role of acyl glucuronide (AG) metabolites, such as Benoxaprofen glucuronide, as mediators of drug-induced toxicities . The research focuses on the controversial nature of AG metabolites and the challenges in studying this group of reactive drug conjugates .

Methods of Application or Experimental Procedures

The study involves a comprehensive review of the current status of the field, including the analytical methodology used to detect, identify, and quantify AGs in biological fluids and tissues . It also discusses the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their AG metabolites .

Results or Outcomes

The study concludes that AG metabolites have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .

Induction of Benoxaprofen Glucuronidation

Specific Scientific Field

This research is in the field of Pharmacology and Biochemistry .

Summary of the Application

The study investigates the induction of benoxaprofen (BNX) glucuronidation in rats by intragastric administration of three nitrogen heterocycles .

Methods of Application or Experimental Procedures

The induction of benoxaprofen glucuronidation was investigated by administering BNX intravenously at a dose of 20 mg/kg to bile-cannulated rats that had been induced with three nitrogen heterocycles (quinoline, 2,2′-dipyridyl, or 1,7-phenanthroline at 75 mg/kg daily for 3 days) .

Safety And Hazards

Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHXTOVNUBYPFK-OLHZERTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benoxaprofen glucuronide | |

CAS RN |

67472-42-8 | |

| Record name | Benoxaprofen glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)

![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)

![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)